Ethyl 4-Boc-2-homomorpholinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

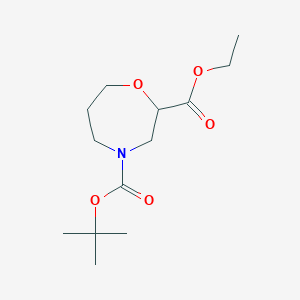

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 2-O-ethyl 1,4-oxazepane-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-17-11(15)10-9-14(7-6-8-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMNWHFTGYMZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCCO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123180 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-21-5 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Boc-2-homomorpholinecarboxylate

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Ethyl 4-Boc-2-homomorpholinecarboxylate (CAS No. 1363166-21-5). As a novel heterocyclic building block, this compound holds significant potential in medicinal chemistry and drug development. Due to the limited availability of experimental data in public literature, this document establishes a foundational profile through structural analysis and predictive methodologies based on well-characterized analogs. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its core physicochemical characteristics. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, handle, and utilize this compound in their work.

Introduction and Molecular Identity

This compound is a saturated heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. This "homo" structure, containing an additional methylene group compared to its morpholine analog, imparts distinct conformational flexibility and stereoelectronic properties. The molecule is further functionalized with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 2-position of the ring. These features make it a valuable chiral synthon for introducing the homomorpholine scaffold into more complex molecules, a motif of increasing interest in the design of novel therapeutic agents.

The Boc group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, and the ethyl ester serves as a handle for further chemical modification, such as amidation or reduction. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use in synthesis, purification, formulation, and for predicting its behavior in biological systems.

Molecular Structure

The structure of this compound is defined by the 1,4-oxazepane core. The IUPAC name is 2-Ethyl 4-tert-butyl 1,4-oxazepane-2,4-dicarboxylate.

Caption: 2D Chemical Structure of the molecule.

Predicted Physicochemical Properties

Given the absence of published experimental data, the following table summarizes the predicted and inferred properties of this compound. These values are derived from computational models and by analogy to structurally similar compounds, such as Ethyl 4-Boc-2-morpholinecarboxylate.[1]

| Property | Predicted/Estimated Value | Basis of Estimation & Comments |

| Molecular Formula | C₁₃H₂₃NO₅ | Derived from chemical structure. |

| Molecular Weight | 273.33 g/mol | Calculated from the molecular formula. |

| Physical Form | Colorless to light yellow oil, or low-melting solid | By analogy to similar N-Boc protected esters which are often oils or waxy solids at room temperature.[1] |

| Melting Point | Low (< 50 °C) | The related morpholine analog is a solid.[1] The larger, more flexible seven-membered ring may disrupt crystal packing, leading to a lower melting point or an amorphous/oily state. |

| Boiling Point | > 350 °C (Predicted at atmospheric pressure) | High boiling point is expected due to molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure. Distillation would require high vacuum. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, dichloromethane. Sparingly soluble in water. Insoluble in hexanes. | The ester and carbamate groups provide polarity, while the alkyl portions (Boc, ethyl) confer lipophilicity. This profile suggests good solubility in a wide range of common organic solvents. |

| logP (o/w) | 1.5 - 2.5 (Calculated) | The combination of polar (ester, carbamate, ether) and nonpolar (Boc, ethyl, alkyl chain) moieties suggests moderate lipophilicity, crucial for drug-like properties. |

| pKa | Non-ionizable in physiological pH range | The molecule lacks strongly acidic or basic functional groups. The nitrogen atom's lone pair is delocalized by the adjacent carbonyl of the Boc group, rendering it non-basic. |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the empirical determination of the key physicochemical properties of novel compounds like this compound.

Determination of Melting Point

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broadened melting range.[2][3][4]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry. If it is a crystalline solid, finely powder a small amount using a mortar and pestle.[4]

-

Capillary Loading: Jab the open end of a melting point capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[5]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to find an approximate range.[6]

-

Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

For non-volatile liquids or oils, the boiling point is a key characteristic. Due to the high molecular weight of the target compound, this measurement must be performed under reduced pressure to prevent thermal decomposition.

Protocol: Small-Scale Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for small sample volumes (0.5-1 mL).[7]

-

Apparatus Setup: Attach a small test tube containing ~0.5 mL of the sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the sample liquid in the test tube.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.[8][9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Cooling and Recording: Remove the heat source. The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point.[7]

-

Pressure Correction: Record the ambient barometric pressure. If not at standard pressure (760 mmHg), the observed boiling point will need to be corrected using a nomograph.

Solubility Assessment

A qualitative and quantitative understanding of solubility is critical for reaction setup, purification, and formulation development.[10][11]

Protocol: High-Throughput Kinetic Solubility Screening

This method is useful for early-stage drug discovery to quickly assess solubility in aqueous buffers.[11]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This creates a final plate where the compound concentration varies, but the DMSO concentration is low and constant (e.g., 1-2%).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow precipitation to equilibrate.

-

Analysis: Measure the amount of precipitate in each well. Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Spectroscopic and Spectrometric Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each provides a unique piece of the structural puzzle.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of organic molecules.[12][13][14] For this compound, ¹H and ¹³C NMR are essential.

-

¹H NMR: Will confirm the presence of all proton environments: the tert-butyl singlet (~1.5 ppm), the ethyl group's quartet and triplet (~4.2 and ~1.3 ppm, respectively), and a series of complex multiplets for the seven-membered ring protons. 2D NMR techniques like COSY will establish proton-proton connectivities within the ring.

-

¹³C NMR: Will show distinct signals for each carbon atom: the carbonyls of the ester and carbamate (~170 and ~155 ppm, respectively), the quaternary carbon and methyls of the Boc group (~80 and ~28 ppm), the carbons of the ethyl group (~61 and ~14 ppm), and the carbons of the homomorpholine ring.

-

Experimental Considerations: The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

3.4.2. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[15][16][17]

-

Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 274.3, or adducts with sodium [M+Na]⁺ at m/z 296.3. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fragmentation: Under harder ionization conditions (like Electron Ionization, EI), characteristic fragmentation would be expected. Key fragments would likely arise from the loss of the tert-butyl group ([M-57]⁺), loss of isobutylene ([M-56]⁺), or cleavage of the ethyl ester group.

3.4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[18][19]

-

Expected Key Absorptions:

-

~1740 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ethyl ester.

-

~1695 cm⁻¹: A strong absorption for the C=O stretch of the Boc-carbamate group.[20]

-

~2850-2980 cm⁻¹: C-H stretching vibrations from the alkyl portions of the molecule.

-

~1100-1250 cm⁻¹: C-O stretching vibrations from the ester, carbamate, and ether linkages within the ring.

-

Conclusion

While experimental data for this compound remains scarce, its structural features allow for a robust set of predicted physicochemical properties. This guide provides a reliable foundation for scientists working with this compound, offering expected values for key parameters and, critically, providing detailed, actionable protocols for their empirical validation. The methodologies described herein represent standard, authoritative practices in the fields of chemical synthesis and drug discovery, ensuring that researchers can generate the high-quality data necessary to advance their projects. As this novel building block sees wider use, the accumulation of such experimental data will be invaluable to the scientific community.

References

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? YouTube. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. [Link]

-

Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry. [Link]

-

ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

-

StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Lipophilicity Measurement. [Link]

-

Unknown Source. (n.d.). DETERMINATION OF BOILING POINTS. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

Chemistry Steps. (n.d.). The pKa in Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Chromatographic Approaches for Measuring Log P. [Link]

-

RSC Education. (n.d.). Melting point determination. [Link]

-

Unknown Source. (n.d.). Experiment 1: Melting-point Determinations. [Link]

-

Unknown Source. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

Unknown Source. (n.d.). Experiment 1 - Melting Points. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

NIH PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine. [Link]

-

sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

-

ResearchGate. (n.d.). Comparison of the FT-IR spectra of the three tri-carbamates. [Link]

-

National Institute of Standards and Technology. (n.d.). Butyl carbamate. [Link]

-

ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]

-

ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. [Link]

Sources

- 1. Ethyl 4-Boc-2-morpholinecarboxylate | CymitQuimica [cymitquimica.com]

- 2. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 3. athabascau.ca [athabascau.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 15. compoundchem.com [compoundchem.com]

- 16. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Ethyl 4-Boc-2-homomorpholinecarboxylate: A Comprehensive Guide to Structure Elucidation and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Homomorpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety and its seven-membered homologue, homomorpholine (1,4-oxazepane), are recognized as privileged scaffolds.[1][2] Their presence in a molecule can impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable safety profile.[3] The homomorpholine ring, in particular, offers a flexible yet constrained conformation that can be exploited for optimal interaction with biological targets. The synthesis of complex molecules incorporating this scaffold frequently necessitates the use of protecting groups to mask reactive functionalities.[4] Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its robustness and facile, selective removal under mild acidic conditions.[5][6]

This guide provides a comprehensive, in-depth analysis of the structural elucidation and characterization of Ethyl 4-Boc-2-homomorpholinecarboxylate, a key intermediate for the development of novel therapeutics. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to its characterization.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties.

| Property | Value | Source |

| CAS Number | 1363166-21-5 | [3][6] |

| Molecular Formula | C₁₂H₂₁NO₅ | [7] |

| Molecular Weight | 259.30 g/mol | [7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% | [1] |

The Strategic Workflow for Structural Elucidation

A multi-technique, orthogonal approach is essential for the unambiguous confirmation of a molecule's structure. The workflow presented below ensures that data from each analytical method corroborates the others, providing a high degree of confidence in the final structural assignment.

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is an indispensable first-pass analytical technique. It provides rapid and definitive evidence for the presence of key functional groups. For this molecule, we are specifically looking for the characteristic vibrational modes of the carbamate and ester carbonyl groups, which are the most prominent features in the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental noise.

-

Place a small, solid sample of this compound onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-500 cm⁻¹.

-

Process the spectrum by performing an automatic baseline correction and background subtraction.

Predicted Data and Interpretation

The FTIR spectrum provides clear evidence of the key functional groups. The presence of two distinct carbonyl peaks is the most telling feature, confirming the existence of both the carbamate and the ester moieties.

| Predicted Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Rationale and Interpretation |

| ~2975-2850 | C-H (Alkyl) | Stretching | These signals correspond to the various sp³ C-H bonds in the homomorpholine ring, the ethyl group, and the tert-butyl group. |

| ~1745 | C=O (Ester) | Stretching | This strong, sharp absorption is characteristic of the carbonyl group in an aliphatic ester.[8] Its position is distinct from the carbamate carbonyl. |

| ~1695 | C=O (Carbamate) | Stretching | This is the hallmark of the Boc protecting group.[5][9] It is a strong, sharp band, typically found between 1720-1680 cm⁻¹. |

| ~1367 | C-H (tert-Butyl) | Bending (Umbrella) | A characteristic bending vibration for the tert-butyl group of the Boc moiety. |

| ~1250 & ~1160 | C-O | Stretching | These strong bands are indicative of the C-O stretching from both the ester and the ether linkages within the homomorpholine ring.[9] |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For Boc-protected amines, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the molecular ion. Furthermore, tandem MS (MS/MS) can be used to induce fragmentation, which provides valuable structural information, often revealing the characteristic loss of the Boc group.[10]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode. Key parameters to set include the capillary voltage (e.g., 3-4 kV), cone voltage (e.g., 20-40 V), and desolvation gas temperature and flow.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

-

To confirm the elemental composition, high-resolution mass spectrometry (HRMS) should be employed to obtain an accurate mass measurement to within 5 ppm.

Predicted Data and Interpretation

The mass spectrum will confirm the molecular weight and provide fragmentation data consistent with the proposed structure.

Predicted High-Resolution Mass Spectrum Data:

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 260.14925 | (Predicted) | Protonated molecular ion. This is typically the base peak in ESI-MS. |

| [M+Na]⁺ | 282.13120 | (Predicted) | Sodium adduct, commonly observed in ESI-MS. |

Proposed Fragmentation Pathway:

The most characteristic fragmentation of a Boc-protected amine involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

Experimental Protocol: NMR Analysis

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum. This will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm is standard.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings (³JHH).

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester, the Boc group, and the protons of the homomorpholine ring. Due to the presence of the chiral center at C2, the adjacent methylene protons may exhibit diastereotopicity, appearing as complex multiplets.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~4.40 | dd | 1H | H-2 | The proton at the chiral center, coupled to the two H-3 protons. |

| ~4.20 | q | 2H | -OCH₂ CH₃ | Quartet due to coupling with the methyl protons of the ethyl group. |

| ~3.90-3.60 | m | 4H | H-3, H-7 | Complex multiplets for the protons adjacent to the nitrogen and oxygen atoms. |

| ~3.40-3.10 | m | 2H | H-5 | Protons on the carbon adjacent to the nitrogen. |

| ~2.10-1.90 | m | 2H | H-6 | Protons on the carbon between the two carbons adjacent to the heteroatoms. |

| 1.48 | s | 9H | -C(CH₃ )₃ | A sharp, intense singlet characteristic of the nine equivalent protons of the Boc group. |

| 1.28 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the methylene protons of the ethyl group. |

Predicted ¹³C NMR Data and Interpretation (101 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

| Predicted δ (ppm) | Assignment | Interpretation |

| ~171.5 | Ester C =O | Carbonyl carbon of the ethyl ester. |

| ~155.0 | Carbamate C =O | Carbonyl carbon of the Boc group.[11][12] |

| ~80.5 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~75.0 | C-2 | Carbon of the chiral center, shifted downfield by the adjacent oxygen and ester group. |

| ~68.0 | C-7 | Carbon adjacent to the ring oxygen. |

| ~61.0 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~48.0 | C-5 | Carbon adjacent to the ring nitrogen. |

| ~45.0 | C-3 | Carbon adjacent to the ring nitrogen. |

| ~28.5 | -C(CH₃ )₃ | Methyl carbons of the Boc group. |

| ~27.0 | C-6 | Methylene carbon of the homomorpholine ring. |

| ~14.2 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

2D NMR Correlation Insights

-

COSY: A COSY experiment would show correlations between H-2 and the H-3 protons, between the H-5 and H-6 protons, and between the H-6 and H-7 protons, confirming the connectivity within the homomorpholine ring. It would also show the expected correlation between the methylene and methyl protons of the ethyl group.

-

HSQC: An HSQC spectrum would link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the signal at ~4.40 ppm would correlate with the carbon signal at ~75.0 ppm.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of FTIR, Mass Spectrometry, and NMR Spectroscopy. FTIR confirms the presence of the critical ester and carbamate functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight, with fragmentation patterns supporting the presence of the labile Boc group. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity and confirms the complete molecular architecture. This comprehensive characterization provides the necessary foundation of trustworthiness and scientific integrity required for the use of this valuable building block in pharmaceutical research and development.

References

-

Chu, Q. R., et al. (2014). Comparison of the FT-IR spectra of the three tri-carbamates. ResearchGate. [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

-

Gillet, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Ueda, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Gicquel, M., et al. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. [Link]

-

Wieczorek, E., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. [Link]

-

Salem, M. A. I., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. [Link]

-

Conway, W., et al. (2013). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Environmental Science. [Link]

-

Forró, E., & Fülöp, F. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

Guna, V. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of Chromatography. [Link]

-

Guerrero, J., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

Sources

- 1. 1363166-21-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 1363166-21-5|this compound|BLD Pharm [bldpharm.com]

- 7. 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | C11H19NO5 | CID 58817474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 4-Boc-2-homomorpholinecarboxylate: A Key Heterocyclic Building Block

Abstract: This technical guide provides an in-depth analysis of Ethyl 4-Boc-2-homomorpholinecarboxylate, a valuable heterocyclic building block for drug discovery and medicinal chemistry. We will explore its fundamental physicochemical properties, discuss the rationale behind its synthesis, and illuminate its applications as a versatile scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in the synthesis of novel therapeutic agents.

Section 1: Core Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a seven-membered homomorpholine ring. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 2-position makes it a highly versatile intermediate for synthetic elaboration. The Boc group provides a stable, yet readily cleavable, protecting element for the secondary amine, allowing for selective reactions at other sites of the molecule. The ethyl ester serves as a convenient handle for transformations such as hydrolysis, amidation, or reduction.

Key identifying information and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylate | N/A |

| Common Name | This compound | [1][2] |

| CAS Number | 1363166-21-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₃NO₅ | Calculated |

| Molecular Weight | 273.33 g/mol | [3] |

| MDL Number | MFCD21364423 | [3][4] |

Section 2: Synthesis and Mechanistic Rationale

A common strategy involves the cyclization of an appropriate amino alcohol precursor. The "homo" designation indicates an expanded ring system compared to morpholine, containing a seven-membered 1,4-oxazepane core. The synthesis would logically start from a precursor that can form this seven-membered ring.

Conceptual Synthetic Workflow:

The synthesis of N-protected heterocyclic carboxylates often involves a multi-step sequence designed for high yield and purity. The use of the Boc protecting group is central to this strategy. It is installed by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O), rendering the nitrogen nucleophilicity inert to many reaction conditions, thus preventing unwanted side reactions during subsequent esterification or cyclization steps.

Caption: Conceptual workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery

Saturated heterocyclic scaffolds like morpholine, piperidine, and their ring-expanded analogs such as homomorpholine are considered "privileged structures" in medicinal chemistry.[7][8][9] Their inclusion in a drug candidate can significantly improve pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. The non-planar, three-dimensional nature of these rings allows for precise spatial orientation of substituents, which is critical for effective binding to biological targets.[5]

This compound serves as an excellent starting point for creating a diverse library of compounds. The Boc-protected nitrogen and the ethyl ester are orthogonal functional handles, meaning one can be chemically modified without affecting the other.

Key Synthetic Transformations:

-

N-Deprotection and Functionalization: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the secondary amine.[10][11] This amine can then be functionalized through reactions like reductive amination, amide coupling, or N-alkylation to introduce various substituents.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for chemical diversification.

Caption: Diversification pathways from the core scaffold.

Section 4: Experimental Protocol: Boc Deprotection

This protocol describes a standard procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group, a fundamental step in utilizing this building block.

Objective: To deprotect this compound to yield Ethyl 2-homomorpholinecarboxylate hydrochloride.

Materials:

-

This compound (1.0 eq)

-

4M HCl in 1,4-dioxane (10 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable organic solvent like DCM or EtOAc in a clean, dry round-bottom flask.

-

Acidification: To the stirred solution, add 4M HCl in 1,4-dioxane (10 eq) dropwise at room temperature. The addition of acid protonates the carbamate, initiating the deprotection mechanism.[10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The mechanism involves the formation of a tert-butyl cation and carbamic acid, which subsequently decarboxylates.[10]

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

Precipitation and Washing: Add diethyl ether to the resulting residue to precipitate the hydrochloride salt of the product.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any non-polar impurities, and dry the product under vacuum. The final product is typically a white to off-white solid, Ethyl 2-homomorpholinecarboxylate hydrochloride, which can be used in subsequent reactions without further purification.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, data from structurally similar N-Boc protected heterocyclic esters should be considered.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

This guide provides a foundational understanding of this compound, highlighting its properties and utility as a strategic tool for synthetic and medicinal chemists.

References

-

Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2025). ResearchGate. [Link]

-

BLD Pharmatech Co., Limited. ChemBuyersGuide.com. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2025). ResearchGate. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. PubChem. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1363166-21-5|this compound|BLD Pharm [bldpharm.com]

- 4. 1363166-21-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Homomorpholine (1,4-Oxazepane) Carboxylate Derivatives: Synthesis, Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homomorpholine scaffold, a seven-membered heterocycle also known as 1,4-oxazepane, is an emerging privileged structure in medicinal chemistry. Its unique, flexible three-dimensional conformation distinguishes it from its smaller six-membered analogue, morpholine, providing novel opportunities for designing selective and potent therapeutic agents. This guide offers an in-depth review of homomorpholine derivatives, with a particular focus on the strategic incorporation of carboxylate moieties. We will explore the synthetic pathways to the core structure, delve into the structure-activity relationships (SAR) that govern their biological effects, and present detailed experimental protocols. This document serves as a technical resource for researchers aiming to leverage the homomorpholine scaffold in the design of next-generation therapeutics targeting a range of diseases, from central nervous system disorders to cancer.

Introduction: The Homomorpholine Scaffold

Homomorpholine, systematically named 1,4-oxazepane, is a saturated seven-membered heterocycle containing an oxygen and a nitrogen atom at the 1- and 4-positions, respectively. Unlike the relatively planar chair conformation of morpholine, the homomorpholine ring possesses greater conformational flexibility. This property allows for a more diverse spatial arrangement of substituents, enabling fine-tuned interactions with biological targets.[1] This structural feature has propelled the scaffold's use in the development of novel drugs, particularly for complex targets like G-protein coupled receptors (GPCRs) and enzymes.[1][2]

The incorporation of a carboxylate group (or its ester and amide bioisosteres) onto the homomorpholine scaffold is a key strategy in drug design. This functional group can significantly modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for favorable pharmacokinetics. Furthermore, the carboxylate's ability to act as a hydrogen bond acceptor or to form salt bridges allows it to serve as a crucial pharmacophoric element for anchoring a ligand to its target protein.

Synthetic Strategies for the Homomorpholine Core

The construction of the 1,4-oxazepane ring system is a non-trivial synthetic challenge that has been approached through several innovative routes. The choice of strategy often depends on the desired substitution pattern.

Cyclization of N-Propargylamines

One effective method involves the cyclization of N-propargylamines, which are versatile building blocks in heterocyclic synthesis. This approach offers high atom economy and can lead to a diverse range of substituted 1,4-oxazepanes through various transition-metal-catalyzed or base-mediated cyclization reactions.[3] The mechanism typically involves the activation of the alkyne moiety followed by an intramolecular attack by a tethered hydroxyl group.

Tandem C-N Coupling and Carbonylation

For benzo-fused homomorpholine derivatives, a tandem transformation involving C-N coupling followed by C-H carbonylation has been developed.[4] This method allows for the efficient synthesis of benzo[e][3][4]oxazepin-5-ones from readily available phenylamines and allyl halides under a carbon dioxide atmosphere, showcasing a modern approach to building complex scaffolds.[4]

General Synthesis of N-Substituted Homomorpholine Carboxylates

A common and versatile method for preparing N-substituted homomorpholine carboxylates involves the N-alkylation of a pre-formed homomorpholine ring with an α-haloester, such as ethyl bromoacetate. This reaction proceeds via a standard SN2 mechanism, where the secondary amine of the homomorpholine ring acts as a nucleophile. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

The workflow below illustrates this fundamental approach.

Caption: General workflow for synthesizing N-substituted homomorpholine carboxylates.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 1,4-oxazepane scaffold have demonstrated significant activity against a variety of biological targets. The flexible nature of the seven-membered ring allows for precise positioning of substituents to optimize target engagement.

Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a key target for antipsychotic medications. A series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and identified as selective D4 receptor ligands.[2][5] A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis revealed that key interactions are governed by substituents on two aromatic rings: one attached to the 4-position (nitrogen) and another at the 2-position of the oxazepane ring.[2]

Anticancer and Anti-inflammatory Agents

The benzo[b][3][4]oxazepine scaffold is present in molecules with potent biological activity. For example, Bozepinib, which contains this core structure, shows high antiproliferative activity against human breast cancer cell lines.[6] Additionally, computational docking studies have shown that 1,4-oxazepane derivatives can effectively bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, suggesting their potential as anti-inflammatory drugs.[1]

The diagram below summarizes the key SAR insights for this scaffold.

Caption: Key structure-activity relationships for homomorpholine derivatives.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided based on established methodologies.

Protocol: Synthesis of Ethyl 4-(4-chlorobenzyl)-1,4-oxazepane-2-carboxylate

This protocol describes a potential multi-step synthesis adapted from principles of heterocyclic chemistry.

Causality: This synthetic route builds the core ring first and then adds the desired side chains. N-protection is crucial to ensure selective alkylation at the oxygen atom during ring formation.

Materials:

-

Diethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl 2,3-dibromopropionate

-

Trifluoroacetic acid (TFA)

-

4-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

Procedure:

-

N-Protection: Dissolve diethanolamine (1.0 eq) in DCM. Cool to 0 °C and add Boc₂O (1.05 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours. Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-diethanolamine.

-

Cyclization (Step A): In a flame-dried flask under argon, suspend NaH (2.5 eq) in anhydrous THF. Add a solution of N-Boc-diethanolamine (1.0 eq) in THF dropwise at 0 °C. Stir for 1 hour. Add ethyl 2,3-dibromopropionate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 18 hours.

-

Rationale: NaH is a strong base that deprotonates both hydroxyl groups, creating a dialkoxide. This nucleophile then undergoes a tandem intramolecular Williamson ether synthesis to form the seven-membered ring.

-

-

Workup and Purification (Step A): Carefully quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to isolate ethyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylate.

-

Deprotection: Dissolve the purified product from the previous step in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the crude TFA salt of the secondary amine.

-

N-Alkylation (Step B): Dissolve the crude TFA salt in DMF. Add K₂CO₃ (3.0 eq) followed by 4-chlorobenzyl chloride (1.2 eq). Stir the mixture at 60 °C for 6 hours.

-

Rationale: K₂CO₃ acts as a base to neutralize the TFA salt and the HCl byproduct of the alkylation reaction.

-

-

Final Workup and Purification (Step B): Pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the final product, ethyl 4-(4-chlorobenzyl)-1,4-oxazepane-2-carboxylate.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorescent)

This protocol describes a common method to screen compounds for COX-2 inhibitory activity.

Causality: This is a competitive assay where the ability of a test compound to inhibit COX-2 is measured by its effect on the metabolism of a fluorogenic substrate.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic substrate

-

Hematin

-

Test compounds (dissolved in DMSO)

-

Celecoxib (positive control)

-

Tris-HCl buffer (pH 8.0)

-

96-well black microplates

-

Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, hematin, and ADHP. Prepare serial dilutions of test compounds and the positive control (Celecoxib) in DMSO.

-

Enzyme Incubation: To each well of a 96-well plate, add 170 µL of the reaction buffer. Add 10 µL of the diluted test compound or control solution (final DMSO concentration <1%). Add 10 µL of COX-2 enzyme solution. Incubate the plate at room temperature for 15 minutes.

-

Rationale: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity at an excitation of 535 nm and an emission of 590 nm. Read every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

The homomorpholine/1,4-oxazepane scaffold is a promising platform for the development of novel therapeutics. Its inherent structural flexibility offers a distinct advantage over more rigid heterocyclic systems, allowing for the design of highly selective ligands. Future research will likely focus on developing more efficient and stereoselective synthetic routes to access diverse libraries of these compounds.[6] The strategic introduction of carboxylate groups and their bioisosteres will continue to be a vital tool for optimizing the pharmacokinetic and pharmacodynamic properties of these molecules. The broad range of biological activities already discovered—from CNS modulation to anticancer effects—ensures that homomorpholine derivatives will remain an exciting and fruitful area of research for medicinal chemists and drug development professionals.[5][6][7]

References

-

Chen, M., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1959. Available at: [Link]

-

Långström, B., et al. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 46(15), 3105-14. Available at: [Link]

-

Långström, B., et al. (2003). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 46(15), 3105–3114. Available at: [Link]

-

Majumdar, K. C., & Roy, B. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(81), 77803-77823. Available at: [Link]

-

Kim, D., et al. (2018). Synthesis of substituted benzo[b][3][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 16(23), 4334-4342. Available at: [Link]

-

AlTamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Available at: [Link]

-

Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2561-5. Available at: [Link]

-

Tzara, A., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. From publication: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-751. Available at: [Link]

-

Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

-

AlTamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

-

Reddy, G. B., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16489–16500. Available at: [Link]

-

Various Authors. (n.d.). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. Semantic Scholar. Available at: [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 2234–2257. Available at: [Link]

- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. Google Patents.

-

Khan, I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. EC Pharmacology and Toxicology, 4(2), 56-61. Available at: [Link]

-

Harada, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5194-5198. Available at: [Link]

-

Kourounakis, A. P., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(1), 97-112. Available at: [Link]

-

Singh, H., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

A Technical Guide to the Potential Biological Activities of Boc-Protected Homomorpholine Esters

Abstract

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1][2] Its seven-membered ring homolog, homomorpholine (1,4-oxazepane), represents a synthetically accessible yet underexplored chemical space. This technical guide delves into the strategic rationale and potential biological activities of a specific subclass: N-Boc-protected homomorpholine esters. We will explore the foundational role of the homomorpholine scaffold and the strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group and ester functionalities. This guide provides a framework for investigating potential anticancer and antimicrobial activities, complete with detailed, self-validating experimental protocols for cytotoxicity and minimum inhibitory concentration (MIC) screening. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore this promising class of compounds.

The Homomorpholine Scaffold: A Frontier in Medicinal Chemistry

The six-membered morpholine ring is a ubiquitous pharmacophore, prized for its ability to improve pharmacokinetic profiles, including solubility and metabolic stability.[1][3] By expanding the ring to the seven-membered homomorpholine, medicinal chemists can explore novel conformational spaces and vector orientations for substituent groups. This modification can significantly alter binding affinities for biological targets and unlock new pharmacological profiles.[4] Appropriately substituted morpholines and their analogs have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[5][6]

1.1 Strategic Use of Boc Protection and Ester Functionality

In the synthesis of complex molecules, protecting groups are essential for masking reactive functional groups and directing reactions to specific sites.[7][8]

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for protecting amines.[9][10] Its key advantage is its stability in a wide range of reaction conditions while being easily removable under mild acidic conditions.[8] In the context of homomorpholine esters, the Boc group serves two primary purposes:

-

Synthetic Control: It deactivates the secondary amine of the homomorpholine ring, preventing it from participating in unwanted side reactions during the esterification or subsequent modification steps.[11] This ensures the precise construction of the target molecule.[9]

-

Modulation of Physicochemical Properties: The bulky, lipophilic Boc group can significantly alter the molecule's solubility, membrane permeability, and overall pharmacokinetic profile, which can be crucial for reaching intracellular targets.

-

-

The Ester Moiety: The incorporation of an ester functional group introduces a site for metabolic lability, opening the possibility of a prodrug strategy. Esterases, which are abundant in the body, can cleave the ester to release a potentially more active parent compound. Furthermore, varying the R-group of the ester allows for systematic modification of the compound's lipophilicity and steric properties, enabling detailed structure-activity relationship (SAR) studies.[3][12]

Potential Therapeutic Applications & Screening Strategy

Given the established broad-spectrum activity of related heterocyclic compounds, two primary areas of investigation for Boc-protected homomorpholine esters are oncology and infectious diseases.[12][13] A logical first step in evaluating a new library of these compounds is to perform high-throughput in vitro screening to identify "hits" with promising biological activity.[14][15]

A typical workflow for this initial phase of discovery is outlined below.

Caption: Relationship between chemical features and biological potential.

References

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

Barnes, L. V., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

-

SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

-

Luchini, A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

Semantic Scholar. Bioassays for anticancer activities. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]

-

Teicher, B. A. (Ed.). (2016). New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. [Link]

-

To, K. K. W., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLOS ONE. [Link]

-

GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

-

E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. Contribution of the morpholine scaffold on the activity of.... [Link]

-

Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

Kourounakis, A. P., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. [Link]

-

Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity. [Link]

-

RSC Publishing. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

-

ResearchGate. Synthesis of Boc-protected methyl esters of azido-, cyano- and mercapto-proline analogs. Reagents and conditions. [Link]

-

ResearchGate. Activation of Boc-protected amino boronic esters. [Link]

-

ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]

-

Yamamoto, H., et al. (2023). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. ResearchGate. [Link]

-

ResearchGate. Biological Active Esters of the Isovaleric Acid. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. genscript.com [genscript.com]

- 10. benchchem.com [benchchem.com]

- 11. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

An In-depth Technical Guide to the Role of the Boc Protecting Group in Homomorpholine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and life sciences sectors, the strategic manipulation of functional groups is paramount. The synthesis of complex heterocyclic scaffolds, such as homomorpholine (1,4-oxazepane), often necessitates the temporary masking of reactive moieties to prevent undesirable side reactions and ensure high yields of the target molecule. This guide provides a comprehensive analysis of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of amine protection strategy, and elucidates its critical role in the synthesis of homomorpholine. We will explore the mechanistic underpinnings of Boc protection and deprotection, its inherent advantages over other protecting groups, and provide detailed, field-proven protocols for its application.

The Synthetic Challenge: The Dual Reactivity of the Amine in Homomorpholine Precursors

Homomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of this seven-membered heterocycle, however, presents a common yet significant challenge: the reactivity of the secondary amine. This functional group is both nucleophilic and basic, which can lead to a variety of complications during synthesis:

-

Unwanted N-Alkylation: In cyclization steps, such as those involving Williamson ether synthesis-type reactions, the amine can compete with the desired hydroxyl group as the nucleophile.

-

Interference with Base-Mediated Reactions: Many synthetic transformations require the use of strong bases, which can deprotonate the N-H bond, altering the reactivity of the substrate or consuming the reagent.

-

Side Reactions with Electrophiles: The amine can react with various electrophilic reagents intended for other parts of the molecule.

To navigate these challenges, a robust protecting group strategy is not merely advantageous; it is essential. The ideal protecting group must effectively mask the amine's reactivity, remain stable throughout subsequent reaction steps, and be removable under conditions that do not compromise the integrity of the final product.

The Boc Group: An Optimal Solution for Amine Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[1][2] It converts the reactive amine into a carbamate, a functional group that is significantly less nucleophilic and basic.[3][4] Its widespread adoption is a testament to a unique combination of stability, ease of introduction, and selective, mild removal.[5][6]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[3][7][8] This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently breaks down into the stable byproducts carbon dioxide and tert-butoxide.[8][9] The tert-butoxide is a strong enough base to deprotonate the newly formed carbamate, driving the reaction to completion.[7] While the reaction can proceed without an external base, bases like triethylamine (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (DMAP) are often added to accelerate the process.[1][9]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

A Validated Workflow: Boc-Protected Synthesis of Homomorpholine

To illustrate the practical application of this strategy, we present a logical workflow for the synthesis of homomorpholine starting from a commercially available precursor. This workflow demonstrates how the Boc group enables a clean and efficient cyclization reaction.

Caption: Boc-Protected Homomorpholine Synthesis Workflow.

This workflow highlights the core principle: protect the reactive amine, perform the key bond-forming reaction on the protected intermediate, and then liberate the final product. This sequence prevents polymerization and other side reactions, dramatically improving the overall yield and purity.

Experimental Protocols

The following protocols are provided as a self-validating guide for laboratory application.

Protocol 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)-morpholine-4-carboxylate (A Boc-Protected Precursor Example)

This protocol outlines the protection of a morpholine derivative as an analog to a homomorpholine precursor. The principles are directly transferable.

-

Reagents & Materials:

-

2-(Morpholino)ethan-1-ol (1 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

-

Triethylamine (TEA) (1.2 equiv.)

-